4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE typically involves the reaction of benzenesulfonyl chloride with N-phenylpiperidine-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes such as carbonic anhydrase.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
N-Phenylpiperidine-1-carboxamide: Lacks the benzenesulfonyl group but shares the piperidine and carboxamide functionalities.
Uniqueness
4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE is unique due to the combination of the benzenesulfonyl and piperidine-1-carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCPYFYSSODZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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